Anhalonidine Anhalonidine (1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a natural product found in Turbinicarpus pseudopectinatus, Gymnocalycium bodenbenderianum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17627-77-9
VCID: VC21038685
InChI: InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3/t7-/m0/s1
SMILES: CC1C2=C(C(=C(C=C2CCN1)OC)OC)O
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

Anhalonidine

CAS No.: 17627-77-9

Cat. No.: VC21038685

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Anhalonidine - 17627-77-9

Specification

Description (1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a natural product found in Turbinicarpus pseudopectinatus, Gymnocalycium bodenbenderianum, and other organisms with data available.
CAS No. 17627-77-9
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name (1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
Standard InChI InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3/t7-/m0/s1
Standard InChI Key PRNZAMQMBOFSJY-ZETCQYMHSA-N
Isomeric SMILES C[C@H]1C2=C(C(=C(C=C2CCN1)OC)OC)O
SMILES CC1C2=C(C(=C(C=C2CCN1)OC)OC)O
Canonical SMILES CC1C2=C(C(=C(C=C2CCN1)OC)OC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator